6-{3-[(4-Fluorobenzyl)oxy]phenyl}-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
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Overview
Description
6-{3-[(4-Fluorobenzyl)oxy]phenyl}-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound characterized by its unique structural framework. This compound is part of the benzothiazepine family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(4-Fluorobenzyl)oxy]phenyl}-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(4-Fluorobenzyl)oxy]phenyl}-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
6-{3-[(4-Fluorobenzyl)oxy]phenyl}-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{3-[(4-Fluorobenzyl)oxy]phenyl}-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- 4-(3-Fluorobenzyloxy)phenylboronic acid
Uniqueness
6-{3-[(4-Fluorobenzyl)oxy]phenyl}-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL stands out due to its unique indeno-benzothiazepine structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H20FNO2S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
11-[3-[(4-fluorophenyl)methoxy]phenyl]-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C29H20FNO2S/c30-20-14-12-18(13-15-20)17-33-21-7-5-6-19(16-21)29-26-27(22-8-1-2-9-23(22)28(26)32)31-24-10-3-4-11-25(24)34-29/h1-16,29,31H,17H2 |
InChI Key |
JMQFREQFWWTVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC(=CC=C5)OCC6=CC=C(C=C6)F |
Origin of Product |
United States |
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